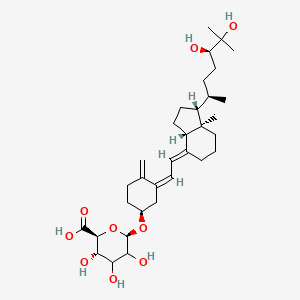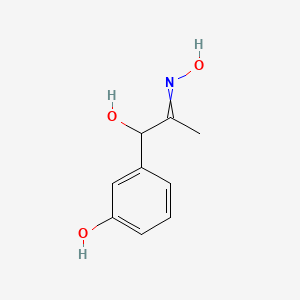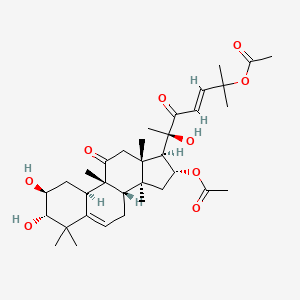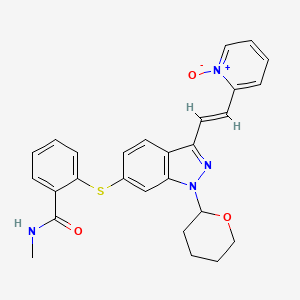
Axitinib N-Oxide Tetrahydropyranyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axitinib N-Oxide Tetrahydropyranyl Ether is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The N-oxide and tetrahydropyranyl ether modifications are designed to enhance the compound’s pharmacokinetic properties and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib N-Oxide Tetrahydropyranyl Ether involves multiple steps, starting from axitinib. The key steps include the oxidation of axitinib to form the N-oxide derivative, followed by the protection of the hydroxyl group with a tetrahydropyranyl (THP) group. The reaction conditions typically involve the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the N-oxide formation and dihydropyran (DHP) in the presence of an acid catalyst for the THP protection .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Axitinib N-Oxide Tetrahydropyranyl Ether can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.
Substitution: Acidic or basic conditions can be used to remove or replace the THP group.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Axitinib N-Oxide Tetrahydropyranyl Ether has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on VEGFR signaling pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy and stability of axitinib.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Axitinib N-Oxide Tetrahydropyranyl Ether exerts its effects by inhibiting the activity of VEGFR-1, VEGFR-2, and VEGFR-3. These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By blocking these receptors, the compound inhibits the growth of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors, leading to their shrinkage and inhibition of growth .
相似化合物的比较
Similar Compounds
Axitinib: The parent compound, used in the treatment of advanced renal cell carcinoma.
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.
Uniqueness
Axitinib N-Oxide Tetrahydropyranyl Ether is unique due to its enhanced pharmacokinetic properties and stability compared to axitinib. The N-oxide and THP modifications improve its solubility and bioavailability, making it a potentially more effective therapeutic agent .
属性
分子式 |
C27H26N4O3S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+ |
InChI 键 |
AIMSUHVXJWEWAK-NTCAYCPXSA-N |
手性 SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-] |
规范 SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
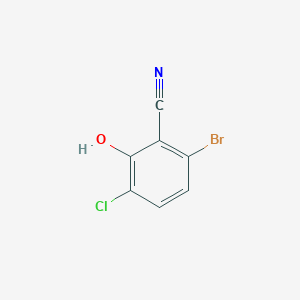
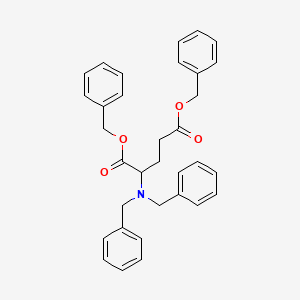
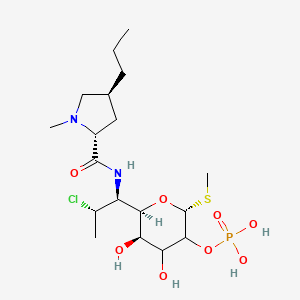
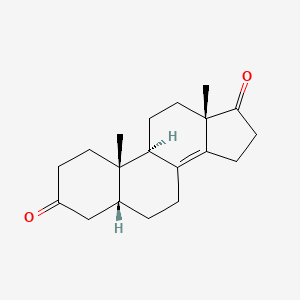
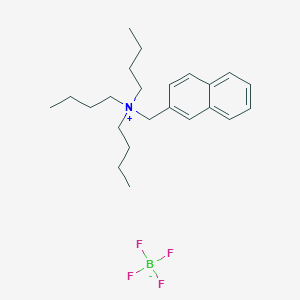
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
